molecular formula C9H11F3N2 B11895989 2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine

2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine

Cat. No.: B11895989
M. Wt: 204.19 g/mol
InChI Key: OACIYRRAKRODTH-UHFFFAOYSA-N
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Description

2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine is an organic compound with the molecular formula C9H11F3N2 and a molecular weight of 204.19 g/mol . This compound features a pyridine ring substituted with an isopropyl group at the 2-position, a trifluoromethyl group at the 4-position, and an amine group at the 3-position. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 2-fluoro-4-(trifluoromethyl)pyridine with isopropylamine under specific conditions. The reaction typically requires a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to around 130°C for 24 hours, followed by workup procedures to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various amine derivatives.

Scientific Research Applications

2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-4-(trifluoromethyl)pyridin-3-amine is unique due to the presence of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other trifluoromethyl-substituted pyridines and contributes to its specific applications in various fields.

Properties

Molecular Formula

C9H11F3N2

Molecular Weight

204.19 g/mol

IUPAC Name

2-propan-2-yl-4-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C9H11F3N2/c1-5(2)8-7(13)6(3-4-14-8)9(10,11)12/h3-5H,13H2,1-2H3

InChI Key

OACIYRRAKRODTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CC(=C1N)C(F)(F)F

Origin of Product

United States

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